3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide
3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide
Brand Name:
Vulcanchem
CAS No.:
162411-26-9
VCID:
VC0066938
InChI:
InChI=1S/C18H23N2.2BrH/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)20(13)12-6-11-19;;/h4-5,7-10H,6,11-12,19H2,1-3H3;2*1H/q+1;;/p-1
SMILES:
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCN.Br.[Br-]
Molecular Formula:
C18H24Br2N2
Molecular Weight:
428.212
3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide
CAS No.: 162411-26-9
Cat. No.: VC0066938
Molecular Formula: C18H24Br2N2
Molecular Weight: 428.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162411-26-9 |
|---|---|
| Molecular Formula | C18H24Br2N2 |
| Molecular Weight | 428.212 |
| IUPAC Name | 3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide |
| Standard InChI | InChI=1S/C18H23N2.2BrH/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)20(13)12-6-11-19;;/h4-5,7-10H,6,11-12,19H2,1-3H3;2*1H/q+1;;/p-1 |
| Standard InChI Key | DKTDKOQHPGCPJH-UHFFFAOYSA-M |
| SMILES | CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCN.Br.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator